2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide: is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through nucleophilic substitution reactions. For instance, 4-chlorophenylthiol can be reacted with a suitable electrophile to attach the chlorophenylthio moiety to the thiadiazole ring.
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Attachment of the Nitrophenyl Group: : The nitrophenyl group is typically introduced via nitration reactions. Aromatic nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group onto the phenyl ring.
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Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives, including this compound, have shown promise in antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore its efficacy and mechanism of action against various pathogens and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The nitrophenyl and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific sites on proteins, disrupting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-((4-chlorophenyl)thio)-N-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern. The combination of the 4-chlorophenyl and 3-nitrophenyl groups, along with the thiadiazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure may result in different reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
2-((4-chlorophenyl)thio)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that showcases significant potential in biological applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thioether group linked to a thiadiazole moiety. Its molecular formula is C13H10ClN3O2S, with a molecular weight of approximately 305.75 g/mol. The presence of the 4-chlorophenyl and 3-nitrophenyl groups contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the following key biological activities of this compound:
- Anticancer Activity : The compound exhibits notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism behind this activity involves induction of apoptosis and cell cycle arrest.
- Selectivity : Preliminary studies indicate that the compound shows selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic window.
In Vitro Studies
A comprehensive evaluation of the compound's cytotoxicity was conducted using the MTT assay. The results demonstrated effective inhibition of cell proliferation in both MCF-7 and HepG2 cell lines:
Cell Line | IC50 (µg/mL) | Mechanism |
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MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 ratio increase |
HepG2 | 9.6 | Induction of caspase activation |
The studies indicated that treatment with the compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptotic pathways in treated cells .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound enhances apoptotic signaling pathways by increasing pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).
- Cell Cycle Arrest : Significant cell cycle arrest was observed at the G2/M phase in treated cells, indicating that the compound interferes with normal cell division processes .
Case Studies
In vivo studies have further validated the anticancer potential of this compound. For instance, an experiment involving tumor-bearing mice showed that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-11-4-6-13(7-5-11)25-9-14(22)18-16-20-19-15(26-16)10-2-1-3-12(8-10)21(23)24/h1-8H,9H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLJIJHAACMTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.